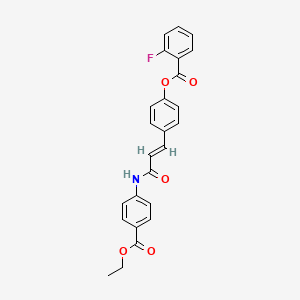

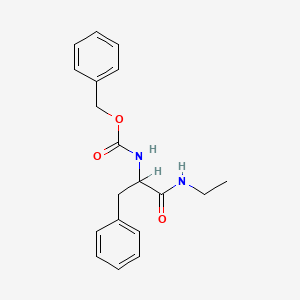

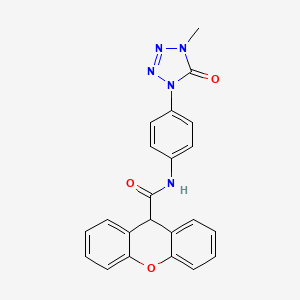

![molecular formula C19H17N3S3 B2583295 2-(乙硫基)-7,9-二甲基-4-(苯硫基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶 CAS No. 478065-74-6](/img/structure/B2583295.png)

2-(乙硫基)-7,9-二甲基-4-(苯硫基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethylsulfanyl-11,13-dimethyl-6-phenylsulfanyl-8-thia-3,5,

科学研究应用

噻吩并[3,2-d]嘧啶衍生物的合成

该化合物用作合成噻吩并[3,2-d]嘧啶-7-腈和噻吩并[3,4-b]吡啶-7-酰胺的通用合成子 . 该工艺涉及在甲酸中加热噻吩-2-酰胺 .

抗肿瘤剂

通过对他泽米司他进行结构修饰合成的取代的噻吩并[3,2-d]嘧啶衍生物已被发现具有有效的抗肿瘤活性 . 它们对SU-DHL-6、WSU-DLCL-2和K562细胞表现出显著的抗肿瘤活性 .

EZH2抑制剂

这些衍生物也作为EZH2抑制剂 . EZH2是一种组蛋白赖氨酸N-甲基转移酶,它通常与各种类型的癌症相关。 抑制这种酶可以帮助治疗癌症 .

抗增殖活性

这些化合物的抗增殖活性已在各种癌细胞系中进行评估,包括SU-DHL-6、WSU-DLCL-2、K562、H358和H1703 . 它们对HEK293T细胞显示出低毒性 .

凋亡诱导

这些化合物可以显著影响淋巴瘤细胞的形态,并以浓度依赖的方式诱导SU-DHL-6细胞凋亡 . 凋亡或程序性细胞死亡是癌症治疗中的一个关键过程。

抑制细胞迁移

这些化合物已被发现抑制SU-DHL-6细胞的迁移 . 抑制细胞迁移可以阻止癌细胞的扩散,从而控制疾病的进展。

作用机制

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes, including protein kinases (pks) . PKs play a crucial role in cellular communication, and their inhibition can lead to the control of cell proliferation and differentiation .

Mode of Action

It is known that thienopyrimidine derivatives interact with their targets, such as pks, leading to the inhibition of these enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, including those involving pks . The inhibition of these pathways can lead to downstream effects such as the control of cell proliferation and differentiation .

Result of Action

The inhibition of pks by thienopyrimidine derivatives can lead to the control of cell proliferation and differentiation .

属性

IUPAC Name |

4-ethylsulfanyl-11,13-dimethyl-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3S3/c1-4-23-19-21-15-14-11(2)10-12(3)20-17(14)25-16(15)18(22-19)24-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSGQPRWANZZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=C2C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

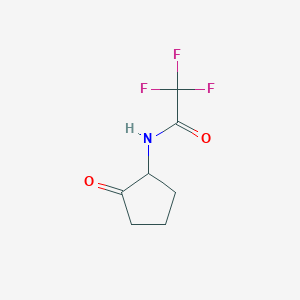

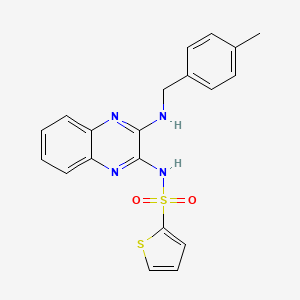

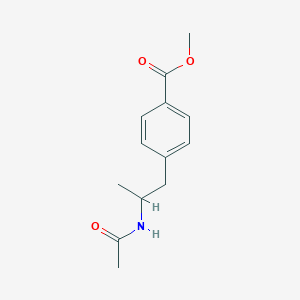

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)

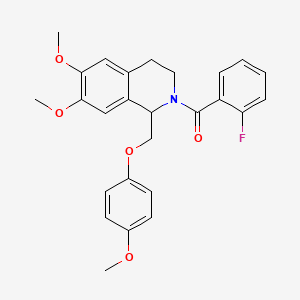

![5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide](/img/structure/B2583232.png)

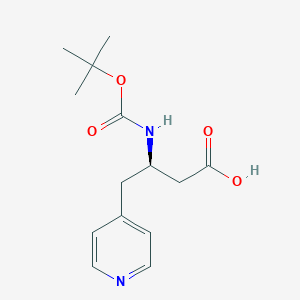

![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)